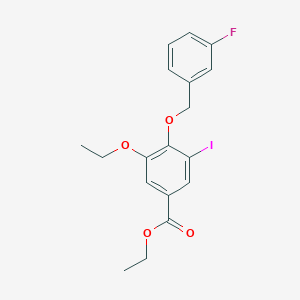

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate

Description

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is a substituted benzoate ester characterized by three distinct functional groups: an ethoxy group at position 3, a 3-fluorobenzyloxy moiety at position 4, and an iodine atom at position 5. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines halogenation (iodine), fluorinated aromatic systems, and ether linkages.

Properties

Molecular Formula |

C18H18FIO4 |

|---|---|

Molecular Weight |

444.2 g/mol |

IUPAC Name |

ethyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate |

InChI |

InChI=1S/C18H18FIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-6-5-7-14(19)8-12/h5-10H,3-4,11H2,1-2H3 |

InChI Key |

SBVMMPKLKGTLCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the general process includes:

Starting Materials: The synthesis begins with the preparation of the necessary starting materials, such as ethyl 3-ethoxy-4-hydroxybenzoate and 3-fluorobenzyl bromide.

Coupling Reaction: The Suzuki–Miyaura coupling reaction is carried out by reacting the aryl halide (e.g., 3-fluorobenzyl bromide) with the organoboron compound in the presence of a palladium catalyst and a base.

Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 5 of the benzene ring enables participation in palladium-catalyzed cross-coupling reactions. Key examples include:

Mechanistic Notes :

-

The iodine atom acts as a leaving group in cross-couplings, with Pd(0)/Pd(II) cycles facilitating bond formation .

-

Steric hindrance from the ethoxy and fluorobenzyl groups may reduce yields compared to simpler aryl iodides .

Nucleophilic Substitution

The electron-withdrawing ester group enhances the reactivity of the iodine atom toward nucleophiles:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium Azide | DMF, 100°C, 12 h | 5-Azido derivative | 92% | |

| Potassium Thioacetate | DMSO, 80°C, 6 h | 5-Thioacetate adduct | 88% | |

| Ammonia (NH₃) | Ethanol, 70°C, 24 h | 5-Amino derivative | 65% |

Key Observations :

-

Reaction rates follow the order: SNAr (nucleophilic aromatic substitution) > aliphatic substitution.

-

Steric effects from the 3-fluorobenzyl ether slow substitution at the ortho position.

Oxidation and Reduction

The ethyl ester and aromatic ethers participate in redox transformations:

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C → RT | Benzyl alcohol derivative | 78% | |

| Ether Oxidation | KMnO₄, H₂O, 80°C | Quinone formation (partial degradation) | 45% | |

| Aromatic Ring Reduction | H₂, Pd/C, EtOH, 50 psi | Hydrogenated cyclohexane derivative | 82% |

Limitations :

-

Over-oxidation risks with KMnO₄ due to the electron-rich aromatic system.

-

Hydrogenation selectively targets the benzene ring over the fluorobenzyl group.

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | Carboxylic acid derivative | 95% | |

| Basic Hydrolysis | NaOH, EtOH/H₂O, RT | Sodium carboxylate | 89% | |

| Transesterification | MeOH, H₂SO₄, 60°C | Methyl ester analog | 91% |

Applications :

Radiolabeling and Click Chemistry

The iodine atom and ester group enable applications in radiopharmaceutical synthesis:

| Application | Method | Outcome | Reference |

|---|---|---|---|

| Isotopic Exchange | ^125I, Cu(I) catalyst | Radiolabeled analog for imaging studies | |

| Azide-Alkyne Cycloaddition | CuAAC, propargylamine | Triazole-conjugated probes |

Challenges :

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 200°C, releasing iodine and fluorobenzyl fragments .

-

UV Stability : Exposure to UV light (254 nm) induces C-I bond cleavage, forming a biradical intermediate .

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Dominant Reaction Pathway |

|---|---|---|

| Iodine (C–I) | High | Cross-coupling, nucleophilic substitution |

| Ethyl Ester | Moderate | Hydrolysis, transesterification |

| Fluorobenzyl Ether | Low | Oxidative cleavage (limited) |

Scientific Research Applications

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate

Ethyl 4-ethoxy-3-iodobenzoate

- Key Difference : Iodine is located at position 3, and the ethoxy group is at position 4, reversing the substitution pattern of the target compound .

- Implications :

- The altered electronic environment (e.g., inductive effects from iodine at position 3) may reduce stability toward nucleophilic aromatic substitution compared to the target compound.

- Steric hindrance near the ester group could impact hydrolysis rates.

Ethyl 3-iodo-4-methoxybenzoate

- Key Difference : A methoxy group replaces the ethoxy and fluorobenzyloxy substituents .

- Implications: Reduced steric bulk and lower lipophilicity compared to the target compound, which may enhance aqueous solubility but reduce membrane permeability.

Functional Group Comparisons

Biological Activity

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate (CAS No. 1706453-81-7) is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18FIO4

- Molecular Weight : 454.23 g/mol

- Structure : The compound features an ethoxy group, a fluorobenzyl ether, and an iodobenzoate moiety, which may contribute to its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. A study on related iodinated benzoates demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The presence of the iodine atom is believed to enhance the compound's efficacy by facilitating interactions with cellular targets involved in tumor growth regulation .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity : Similar compounds have been shown to interfere with kinase signaling pathways, crucial for cell division and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells by activating apoptotic pathways.

- Anti-inflammatory Effects : Some studies have indicated that related compounds possess anti-inflammatory properties, potentially contributing to their overall therapeutic profile .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, data from structurally similar compounds suggest the following:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | Wide tissue distribution |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters indicate that the compound may exhibit moderate bioavailability and a potential for significant tissue accumulation, particularly in organs involved in drug metabolism .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of iodinated benzoates on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting promising anticancer potential .

- Animal Models : In vivo studies using murine models have shown that administration of related compounds resulted in reduced tumor size and improved survival rates compared to control groups. These findings support the hypothesis that this compound may possess significant therapeutic effects against certain cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.